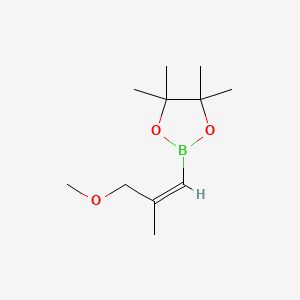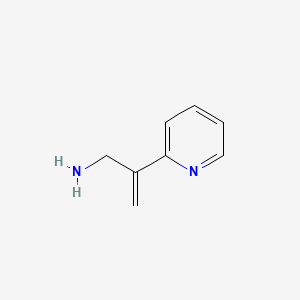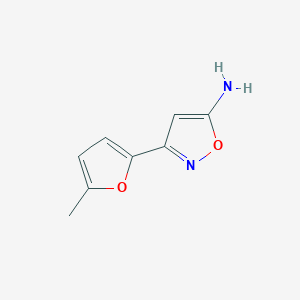
1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid typically involves the introduction of difluoromethyl groups into the cyclohexane ring. One common method is the difluoromethylation of cyclohexane derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or nickel under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation processes. These processes utilize reagents like chlorodifluoromethane (ClCF2H) and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient incorporation of difluoromethyl groups into the cyclohexane ring .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the difluoromethyl groups under mild conditions.
Major Products: The major products formed from these reactions include difluoromethylated ketones, alcohols, and substituted cyclohexane derivatives .
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid involves its interaction with specific molecular targets. The difluoromethyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target .
Comparación Con Compuestos Similares
- 1-(Trifluoromethyl)-4,4-trifluorocyclohexane-1-carboxylicacid
- 1-(Difluoromethyl)-4,4-difluorocyclopentane-1-carboxylicacid
- 1-(Difluoromethyl)-4,4-difluorocycloheptane-1-carboxylicacid
Uniqueness: 1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid is unique due to its specific ring size and the presence of multiple difluoromethyl groups.
Propiedades
Fórmula molecular |
C8H10F4O2 |
|---|---|
Peso molecular |
214.16 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H10F4O2/c9-5(10)7(6(13)14)1-3-8(11,12)4-2-7/h5H,1-4H2,(H,13,14) |
Clave InChI |
ITEUVYMEXUFZGK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1(C(F)F)C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-aminopropoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride](/img/structure/B13595765.png)






![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13595813.png)
![tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13595820.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid](/img/structure/B13595825.png)



